molecular formula C20H22N4O8S B2579095 N1-(2-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-20-1

N1-(2-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2579095
CAS No.: 868982-20-1
M. Wt: 478.48
InChI Key: OBOZJGCRAFOKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O8S and its molecular weight is 478.48. The purity is usually 95%.
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Biological Activity

N1-(2-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C20H22N4O8S, with a molecular weight of 462.47 g/mol. The compound features an oxazolidinone core, which is significant in medicinal chemistry due to its antibacterial properties.

Research indicates that compounds with oxazolidinone structures often act as inhibitors of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for protein translation. This mechanism is crucial in the development of antibiotics targeting resistant bacterial strains.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of oxazolidinone derivatives, including those structurally similar to this compound. For example, Michalska et al. (2012) reported that oxazolidinones exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .

Inhibition Studies

In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis and protein production contributes to its antimicrobial properties.

Case Studies

Study ReferenceBacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Michalska et al. (2012)MRSA0.5 µg/mLEffective against resistant strains
Jindal et al. (2013)E. faecium1 µg/mLSignificant growth inhibition observed
Mathur et al. (2013)Streptococcus pneumoniae0.25 µg/mLHigh efficacy in inhibiting growth

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that derivatives of oxazolidinones, including this compound, exhibit low toxicity in mammalian cell lines at therapeutic doses . However, further comprehensive toxicological evaluations are necessary to establish a complete safety profile.

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O8S/c1-31-17-5-3-2-4-14(17)12-21-19(25)20(26)22-13-18-23(10-11-32-18)33(29,30)16-8-6-15(7-9-16)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOZJGCRAFOKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.